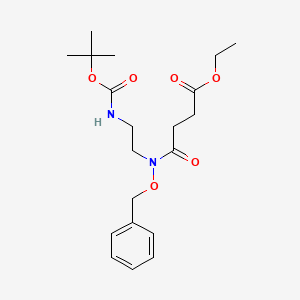
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is a complex organic compound that features a combination of functional groups, including an ester, an amide, and a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (Boc) groups. The benzyloxy group is introduced through a nucleophilic substitution reaction. The final esterification step involves the reaction of the intermediate with ethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a prodrug or a building block in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the ester and amide groups can undergo hydrolysis under physiological conditions, releasing active metabolites. These interactions and transformations are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-[trans-4-[(tert-Butoxycarbonyl)amino]cyclohexyl]acetate: Similar in having a tert-butoxycarbonyl-protected amino group.
N-(tert-Butoxycarbonyl)ethanolamine: Shares the tert-butoxycarbonyl protection but differs in the rest of the structure.
Uniqueness
Ethyl 4-((Benzyloxy)(2-((tert-butoxycarbonyl)amino)ethyl)amino)-4-oxobutanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure enables it to serve as a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C20H30N2O6 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
ethyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxyamino]-4-oxobutanoate |
InChI |
InChI=1S/C20H30N2O6/c1-5-26-18(24)12-11-17(23)22(27-15-16-9-7-6-8-10-16)14-13-21-19(25)28-20(2,3)4/h6-10H,5,11-15H2,1-4H3,(H,21,25) |
Clé InChI |
ZSBXUZNWXTWUGV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCC(=O)N(CCNC(=O)OC(C)(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


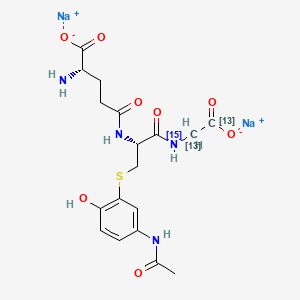
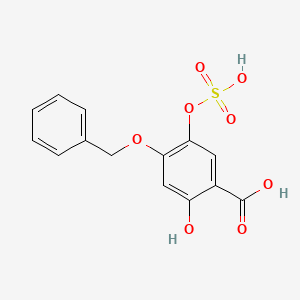
![6-Chloro-2-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13846435.png)
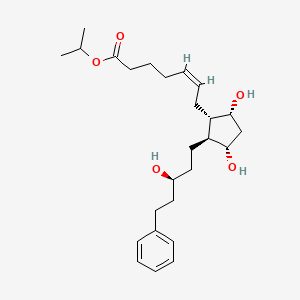
![5-(2-(2,3-Dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B13846451.png)
![2-[(3-Aminopropylamino)methyl]phenol](/img/structure/B13846456.png)

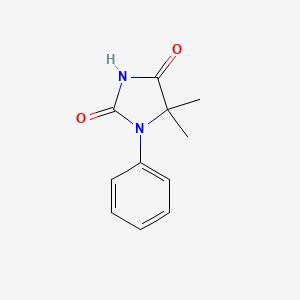
![2-[5-Methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-phenylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13846466.png)
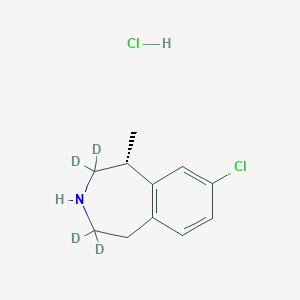
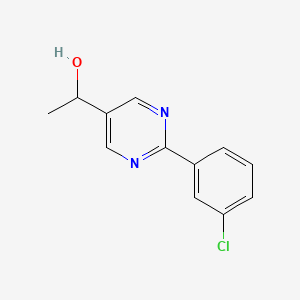

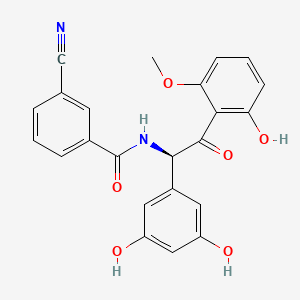
![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-phenyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13846494.png)
